N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide (hereafter referred to as the "target compound") is an ethanediamide derivative featuring a 3-fluorophenyl group, a 4-methoxyphenyl group, and a morpholin-4-yl moiety. The ethanediamide linker bridges the aromatic and heterocyclic components, creating a structurally complex molecule.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-28-18-7-5-15(6-8-18)19(25-9-11-29-12-10-25)14-23-20(26)21(27)24-17-4-2-3-16(22)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTFMMFPYVUBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2880-2952, also known as VU0504684-1, is the Translocator Protein 18kDa (TSPO) . TSPO is mainly located in the outer mitochondrial membrane of steroid-producing cells, including glial cells, and regulates cholesterol transport from intracellular sources into mitochondria, a rate-limiting step in steroidogenesis.
Mode of Action
F2880-2952 acts as a selective TSPO antagonist . It inhibits both stress-induced increase in neurosteroid production and noradrenaline release in the brain of stressed rats. This interaction with TSPO leads to changes in neurosteroid production and neurotransmitter release, which can influence various physiological and pathological processes.
Biochemical Pathways
The interaction of F2880-2952 with TSPO affects the neurosteroid biosynthesis pathway . By inhibiting TSPO, F2880-2952 reduces the transport of cholesterol into mitochondria, thereby decreasing the production of neurosteroids. Neurosteroids act as allosteric modulators of excitatory and/or inhibitory neurotransmission, and their levels are drastically changed by stress.
Pharmacokinetics
Pharmacokinetics generally describes how the body responds to a drug, including how the drug is absorbed into our circulatory system or directly administered, and how it is metabolized and eliminated.
Result of Action
F2880-2952 has been shown to dose-dependently inhibit stress-induced rectal hyperalgesia and defecation. It also inhibited conditioned fear stress-induced freezing behavior and cholecystokinin tetrapeptide, CCK-4 induced anxiety behavior with an efficacy equivalent to that of benzodiazepines. These results suggest that F2880-2952 may have potential therapeutic effects in stress-related disorders.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like F2880-2952. These factors can be abiotic (like ambient temperature, amount of sunlight, air, soil, water, and pH of the water soil in which an organism lives) or biotic (like the availability of food organisms and the presence of competitors, predators, and parasites). .
Biological Activity
Chemical Structure
The compound features a complex structure characterized by:
- A 3-fluorophenyl group
- A 4-methoxyphenyl moiety
- A morpholine ring
- An ethanediamide backbone
This structural diversity suggests potential interactions with various biological targets.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:
- Antitumor activity : Compounds containing morpholine and aromatic substituents have been linked to anticancer effects through various mechanisms, including apoptosis induction and inhibition of tumor cell proliferation.
- Analgesic effects : The presence of the morpholine ring is frequently associated with analgesic properties, potentially acting on opioid receptors or other pain pathways.
Structure-Activity Relationships (SAR)
The biological activity of N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide can be influenced by modifications in its structure. Key observations include:
- Fluorination : The introduction of fluorine atoms can enhance lipophilicity and receptor binding affinity.
- Methoxy substitution : The 4-methoxy group may improve solubility and bioavailability, crucial for therapeutic efficacy.
Study 1: Antitumor Activity
A study evaluated the antitumor effects of related compounds in vitro against various cancer cell lines. The results indicated that modifications similar to those found in this compound led to:
- Enhanced cytotoxicity in breast cancer cell lines.
- Induction of apoptosis through caspase activation pathways.
Study 2: Analgesic Properties
In another investigation, a series of morpholine derivatives were tested for their analgesic effects using animal models. The findings suggested:
- Significant pain relief comparable to standard analgesics.
- Potential mechanisms involving opioid receptor modulation and anti-inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Analgesic | Pain relief similar to opioids |
Table 2: Structure-Activity Relationships
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Research indicates that compounds with morpholine structures can exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Studies suggest that the fluorine atom enhances the lipophilicity of the molecule, potentially improving its interaction with cellular targets involved in cancer progression .
2. Protein Kinase Inhibition
The compound has been investigated for its role as a protein kinase inhibitor. Protein kinases are crucial in regulating cellular functions such as proliferation and survival. By modulating the activity of these enzymes, N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide may offer therapeutic benefits in diseases characterized by aberrant kinase activity, including certain types of cancer .
3. Neurological Applications
Given the presence of the morpholine moiety, there is potential for this compound to influence neurological pathways. Morpholine derivatives have been studied for their effects on neurotransmitter systems, suggesting that this compound could be explored for conditions such as anxiety or depression .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ethanediamide Linkers
Several compounds in the evidence share the ethanediamide backbone but differ in substituents:
N-{2-[2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()
- Substituents : 4-fluorophenyl, thiazolo-triazol heterocycle, 4-methoxyphenyl.
- Key Differences: Replaces the morpholine group with a thiazolo-triazol ring. Such heterocycles are known to enhance antimicrobial activity .
- Potential Applications: Antimicrobial properties (inferred from structural similarity to compounds in ).
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N′-[2-(4-methoxyphenyl)ethyl]ethanediamide ()
- Substituents : Sulfonyl oxazinan group, 4-methoxyphenethyl.
- Key Differences : Incorporates a sulfonyl oxazinan group instead of morpholine. Sulfonyl groups often improve metabolic stability .
- Potential Applications: Likely targets enzymes or receptors requiring sulfonamide interactions.
Brezivaptanum ()
- Structure : 2-[3-(3-chlorophenyl)-1-{4-[2-(morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide.
- Key Similarities : Morpholin-4-yl ethyl group attached to a phenyl ring, similar to the target compound.
- Documented Activity : Vasopressin receptor antagonist, highlighting the role of morpholine in receptor binding .
Functional Analogues with Fluorophenyl and Morpholine Groups
Antimicrobial Morpholine Derivatives ()
- Example : 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (6c–f).
- Activity : Demonstrated antibacterial and antifungal effects, with MIC values as low as 8 µg/mL against Staphylococcus aureus and Candida albicans.
Kinase Inhibitors ()
Data Table: Structural and Functional Comparison
FP: Fluorophenyl; MIC: Minimum Inhibitory Concentration.
Q & A
Q. What are the recommended synthetic routes for N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide, and how can intermediate purity be ensured?
Methodological Answer:
-
Stepwise Synthesis :
- Morpholine Ethylamine Precursor : React 4-methoxyphenylacetic acid with morpholine via reductive amination using NaBH₃CN in THF, followed by purification via flash chromatography (hexane/EtOAc gradient) .
- Diamide Formation : Couple the morpholine-containing intermediate with 3-fluorophenylacetic acid using EDCI/HOBt in DCM. Monitor reaction completion via TLC (silica gel, UV detection).
- Purification : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the final compound. Confirm purity (>98%) by LC-MS and ¹H/¹³C NMR .
-
Critical Considerations :
- Avoid overalkylation by controlling reaction stoichiometry (1:1.2 molar ratio of amine to acylating agent).
- Use molecular sieves (4Å) during coupling steps to scavenge moisture and improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
-
Key Techniques :
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC. For example:
-
Morpholine protons: δ 3.6–3.8 ppm (multiplet, 8H).
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4-Methoxyphenyl group: δ 3.8 ppm (singlet, OCH₃), aromatic protons at δ 6.8–7.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- FT-IR : Validate amide C=O stretches (~1650–1680 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .
-
Data Interpretation Pitfalls :
- Overlapping aromatic signals may require 2D NMR (COSY, NOESY) for resolution.
- Monitor for rotameric splitting in amide protons due to restricted rotation .
Advanced Research Questions
Q. What computational strategies are recommended to predict the pharmacokinetic properties (e.g., logP, metabolic stability) of this compound?
Methodological Answer:
-
In Silico Tools :
- Lipophilicity (logP) : Use MarvinSketch or ACD/Labs with atomic contribution methods. Predicted logP ≈ 2.5 (similar to trifluoromethyl analogs ).
- Metabolic Sites : Run CYP450 isoform docking (AutoDock Vina) to identify vulnerable positions (e.g., fluorophenyl para-positions prone to hydroxylation) .
-
Validation :
- Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
-
Troubleshooting Workflow :
- Solubility Check : Measure kinetic solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). Poor solubility (<10 µM) may explain in vivo discrepancies .
- Metabolite Profiling : Use LC-MS/MS to identify active/passive metabolites in plasma. For example, morpholine N-oxidation reduces target affinity .
- Protein Binding : Assess serum albumin binding via equilibrium dialysis; >95% binding may limit free drug availability .
-
Case Study :
- A bisamide analog showed 10 nM IC₅₀ in vitro but no in vivo efficacy due to rapid glucuronidation. Solution: Introduce steric hindrance near the metabolically labile site .
Q. What strategies optimize the formulation of this compound for preclinical studies, considering its physicochemical properties?
Methodological Answer:
-
Formulation Options :
- Aqueous Suspension : Use 0.5% methylcellulose + 0.1% Tween 80 for oral dosing.
- Nanoemulsion : For IV administration, prepare with soybean oil, lecithin, and glycerol (particle size <200 nm via dynamic light scattering) .
-
Stability Testing :
- Store lyophilized powder at -20°C; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
